(S)-Octahydroindolizine is derived from indolizine, a parent compound that serves as a fundamental structure for many derivatives. It is classified as a bicyclic amine due to the presence of two interconnected rings containing nitrogen atoms. Its chemical identity is represented by the CAS number 18881-13-5, and it has been studied extensively for its enantiomerically pure forms, which are crucial in pharmaceutical applications where chirality can influence biological activity .
The synthesis of (S)-Octahydroindolizine typically involves several methods, primarily focusing on the hydrogenation of indolizine derivatives. Key synthetic routes include:
These synthetic routes highlight the versatility and efficiency in producing this compound while maintaining its chiral integrity.
The molecular structure of (S)-Octahydroindolizine can be described in terms of its stereochemistry and functional groups:
The stereochemistry of (S)-Octahydroindolizine is critical, as it influences the compound's interactions and reactivity in biological systems. The presence of chiral centers allows for the formation of distinct enantiomers, which can exhibit different biological properties.
(S)-Octahydroindolizine participates in various chemical reactions, including:
These reactions expand the synthetic utility of (S)-Octahydroindolizine in creating more complex organic molecules.
The mechanism of action for (S)-Octahydroindolizine primarily relates to its biological activities, particularly its potential effects on the central nervous system. While specific mechanisms may vary depending on the derivative or target receptor:
The physical and chemical properties of (S)-Octahydroindolizine are significant for its applications:
These properties are crucial when considering (S)-Octahydroindolizine for industrial applications or pharmaceutical formulations.
(S)-Octahydroindolizine has diverse applications across several scientific domains:
(S)-Octahydroindolizine represents a structurally distinct class of saturated bicyclic alkaloids characterized by a perhydroindolizine core featuring fused six-membered piperidine and five-membered pyrrolidine rings. This scaffold exhibits defined stereogenic centers, with the (S)-configuration at key positions (e.g., C-7, C-8a) critically influencing its three-dimensional topology and biological interactions [1] . The octahydroindolizine structure achieves molecular rigidity while retaining sufficient conformational flexibility for optimal receptor binding. Its protonatable nitrogen atom within the bridgehead position facilitates salt formation and enhances water solubility under physiological conditions, a property exploited in pharmaceutical salt forms [6]. The stereochemistry directly governs its pharmacodynamic profile, as evidenced by significant differences in bioactivity between enantiomers observed in pharmacological studies [1] . These molecules typically exhibit moderate lipophilicity (calculated logP ≈ 1.6) [9], enabling traversal of biological membranes while retaining target engagement specificity. The angular substituents on the decalin-like fusion, particularly hydroxy, amino, or acyl groups, provide synthetic handles for structural diversification and significantly modulate receptor affinity and selectivity profiles [4] [6].
Table 1: Structural Characteristics of Key Octahydroindolizine Alkaloids
Compound | Molecular Formula | Key Substituents | Stereochemical Features | Bioactivity Highlights |
---|---|---|---|---|
(S)-(+)-1 | C₃₃H₄₄N₂O₂ | Aromatic rings, ketone | Defined configuration at C-7, C-8a | NO inhibition (IC₅₀ = 16.1 µM) |
Homocrepidine A (HCA) | Not specified | Variable alkyl/acyl groups | S-configuration at chiral center | Anti-acne, anti-inflammatory |
(+)-6 | Not specified | Hydroxyl groups | Absolute configuration critical | Potent NO inhibition (IC₅₀ = 3.6 µM) |
(S)-Octahydroindolizine alcohol | C₁₀H₁₉NO | Hydroxyl at C-7 | (7S,8aS) configuration | Pharmaceutical building block |
(S)-Octahydroindolizine alkaloids occur predominantly in medicinal orchid species, with Dendrobium crepidatum Lindl. et Paxt. (Orchidaceae) serving as a particularly rich source. This perennial epiphytic plant thrives in the subtropical and tropical regions of Southern China, where it has been incorporated into traditional medical systems for centuries [1] [2]. Ethnopharmacological applications specifically leverage its anti-inflammatory properties, with traditional preparations used to "clear deficient fever", "moisten the lungs to arrest cough", and treat various inflammatory conditions including chronic skin disorders like acne vulgaris [1] [2] . The stems of D. crepidatum are processed into "Shihu", an official material medica recognized in the Chinese Pharmacopoeia and formulated into preparations such as "XiaoCuoWan" specifically indicated for inflammatory skin conditions [2]. Modern phytochemical analyses confirm that total alkaloid extracts (TAD) from D. crepidatum contain octahydroindolizines as significant bioactive constituents, validating traditional usage patterns [1] . Recent isolation studies have identified at least six enantiomeric pairs of octahydroindolizine-type alkaloids from this species, including three previously undescribed compounds designated (-)-1/(+)-1 and 2 [1] . The enantioselective accumulation of these alkaloids within the plant suggests a biosynthetic preference that may optimize their biological activity within ecological contexts.
Research into (S)-octahydroindolizines reveals compelling multi-target pharmacology with therapeutic implications across inflammatory, infectious, and neurological conditions. The most robust evidence demonstrates potent anti-inflammatory effects through modulation of innate immune signaling:
Nitric Oxide Suppression: (S)-Enantiomers exhibit superior inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. Compound (+)-6 demonstrates remarkable potency (IC₅₀ = 3.62 µM), significantly exceeding the reference drug dexamethasone (IC₅₀ = 47.04 µM) [1] . This inhibition occurs via downregulation of inducible nitric oxide synthase (iNOS), a key mediator in inflammatory cascades responsible for pathological NO overproduction in conditions like acute lung injury (ALI) [1].
Cytokine Modulation: Homocrepidine A (HCA), a major octahydroindolizine constituent in D. crepidatum, effectively suppresses Propionibacterium acnes-induced secretion of pro-inflammatory cytokines including IL-1β, IL-8, and TNF-α in human THP-1 monocytes. This occurs through inhibition of the TLR2/NF-κB pathway and NLRP3 inflammasome activation, key drivers of inflammatory acne pathogenesis [2].
In Vivo Efficacy: In murine models of LPS-induced acute lung injury (ALI), compound 6 (administered at 10-100 mg/kg) demonstrates significant dose-dependent reduction in pulmonary edema, inflammatory cell infiltration, and pro-inflammatory cytokine levels in bronchoalveolar lavage fluid, confirming translatability beyond in vitro systems . Similarly, HCA reduces P. acnes-induced ear swelling and inflammatory markers in mouse models of acneiform inflammation [2].
Emerging evidence suggests potential neurotrophic properties. While direct studies on (S)-octahydroindolizines are limited, structurally related secoyohimbane alkaloids (e.g., rhynchophylline) demonstrate neurite outgrowth-promoting activity in primary hippocampal and motor neurons [8]. This suggests the octahydroindolizine core may harbor unexplored neuromodulatory potential warranting investigation.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7